molecular formula C21H19NO3 B497760 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate CAS No. 880429-19-6

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate

Cat. No. B497760
CAS RN: 880429-19-6
M. Wt: 333.4g/mol
InChI Key: LFLXYXPPMJBOON-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate, also known as DMQX, is a chemical compound that has been widely used in scientific research. DMQX belongs to the quinoxaline family and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor requires the binding of both glutamate and glycine to activate the receptor. 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate prevents the binding of glycine to the receptor, thereby blocking the activation of the receptor.
Biochemical and Physiological Effects:
2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has been shown to reduce the severity and duration of seizures induced by various convulsants. 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has been shown to protect against neuronal damage caused by ischemia and stroke.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate in lab experiments is its high potency and selectivity for the NMDA receptor. 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has been shown to be more potent than other NMDA receptor antagonists such as AP5 and CPP. However, one of the limitations of using 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the use of 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate in scientific research. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate. Another direction is the use of 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate in combination with other drugs to enhance its therapeutic effects. Finally, the use of 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate in clinical trials for the treatment of neurological disorders such as epilepsy and Alzheimer's disease is an area of active research.
In conclusion, 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a potent and selective NMDA receptor antagonist that has been widely used in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has the potential to be a valuable tool in the development of new therapies for neurological disorders.

Synthesis Methods

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate can be synthesized by the reaction of 2-methyl-4-quinolinecarboxylic acid with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has been widely used in scientific research as a tool to study the function of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has been used to study the role of the NMDA receptor in various physiological and pathological conditions, such as epilepsy, stroke, and Alzheimer's disease.

properties

IUPAC Name

[2-(2,4-dimethylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-13-8-9-16(14(2)10-13)20(23)12-25-21(24)18-11-15(3)22-19-7-5-4-6-17(18)19/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLXYXPPMJBOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate

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